![molecular formula C24H20N2O7S2 B2772092 Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate CAS No. 477490-51-0](/img/structure/B2772092.png)
Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H20N2O7S2 and its molecular weight is 512.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Ahn et al. (2012) developed a method for synthesizing methyl 2-methoxy-1-(methoxycarbonylmethyl)-1,4-dihydro-2H-3-benzoxocine-5-carboxylates using the Heck reaction. This process highlights the compound's role in creating complex chemical structures (Ahn, Kim, Hyun, & Lee, 2012).
Fungicidal Activities : Tu et al. (2014) synthesized novel benzothiophene-substituted oxime ether strobilurins, indicating the compound's potential in fungicide development. Their biological assay revealed significant fungicidal activities against various fungi (Tu, Xie, Gui, Ye, Huang, Huang, & Che, 2014).
Biological Activity and Applications
Antibacterial and Antifungal Activities : Vasu et al. (2005) reported that derivatives of the compound demonstrated antibacterial and antifungal activities. This suggests its potential use in the development of new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Neuroprotective Drug Development : Yu et al. (2003) explored the compound's potential as a neuroprotective drug. They conducted radiolabeling and biodistribution studies, indicating its ability to cross the brain-blood barrier and accumulate in brain regions (Yu, Någren, Chen, Livni, Elmaleh, Kozikowski, Wang, Jokivarsi, & Brownell, 2003).
Pharmaceutical Synthesis
- Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of various pharmaceutical compounds. For instance, Ikemoto et al. (2005) described a method for synthesizing an orally active CCR5 antagonist, showcasing the compound's utility in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S2/c1-31-23(29)21-19(13-7-3-5-9-15(13)34-21)25-17(27)11-33-12-18(28)26-20-14-8-4-6-10-16(14)35-22(20)24(30)32-2/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLQPUWDUCKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COCC(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate |
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